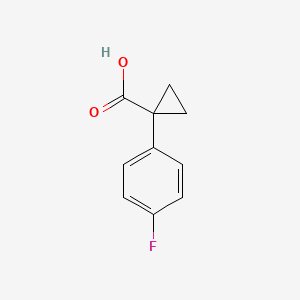

1-(4-Fluorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVPHOXWSFIYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424421 | |

| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773100-29-1 | |

| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluorophenyl)cyclopropanecarboxylic acid CAS 773100-29-1 properties

An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS 773100-29-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Unique Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic design of molecular building blocks is paramount. The incorporation of unique structural motifs, such as strained ring systems and fluorinated aryl groups, offers a powerful method for modulating physicochemical and pharmacological properties. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid stands as a prime example of such a scaffold. Its rigid cyclopropane core introduces a defined three-dimensional geometry, while the fluorophenyl moiety provides a critical handle for influencing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, and its significant role as a precursor in the development of advanced therapeutics.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application. The properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid are summarized below. These values are derived from computational models and data provided by chemical suppliers.

| Property | Value | Source |

| CAS Number | 773100-29-1 | PubChem[1] |

| Molecular Formula | C₁₀H₉FO₂ | PubChem[1] |

| Molecular Weight | 180.17 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | PubChem[1] |

| Appearance | White to off-white solid/powder | Commercial Suppliers |

| Boiling Point | 303.5 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)O | PubChem[1] |

| InChIKey | NGVPHOXWSFIYNV-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed protocols for the direct synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid are not extensively detailed in public literature, a logical and plausible synthetic strategy can be devised based on established organic chemistry principles. The most common and reliable method for preparing carboxylic acids is the hydrolysis of the corresponding nitrile precursor.

Proposed Synthetic Pathway: Nitrile Hydrolysis

This two-step approach offers a robust route starting from commercially available materials.

-

Step 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarbonitrile. This intermediate can be synthesized via the reaction of (4-fluorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium amide or sodium hydride, in an inert solvent like liquid ammonia or THF. The base deprotonates the benzylic position of the acetonitrile, creating a nucleophilic carbanion that subsequently undergoes a tandem alkylation-cyclization with 1,2-dibromoethane.

-

Step 2: Hydrolysis to the Carboxylic Acid. The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile is then subjected to vigorous hydrolysis. This can be achieved under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions. The nitrile group is converted to a carboxylic acid, yielding the final product.

The causality for this choice of pathway lies in its reliability and the commercial availability of the starting materials. Nitrile hydrolysis is a fundamental and high-yielding transformation in organic synthesis.

Caption: Proposed two-step synthesis of the target compound.

Application in Drug Development

The primary significance of fluorinated cyclopropane carboxylic acids lies in their application as building blocks for complex, biologically active molecules. While the closely related compound, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a well-documented key intermediate in the synthesis of the anti-cancer drug Cabozantinib[2][3], 1-(4-Fluorophenyl)cyclopropanecarboxylic acid itself represents a valuable scaffold for generating novel kinase inhibitors and other targeted therapeutics. Its structural features are desirable for creating molecules that can fit into the highly specific binding pockets of enzymes like tyrosine kinases.

Caption: Role as a foundational building block in drug discovery.

Biological Context: The Mechanism of Cabozantinib

To appreciate the importance of this chemical family, it is useful to understand the mechanism of Cabozantinib, a drug for which a similar scaffold is essential. Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that disrupts key signaling pathways implicated in cancer progression.[4][5]

Key Targets Inhibited by Cabozantinib:

-

MET (Hepatocyte Growth Factor Receptor): Involved in tumor cell proliferation, survival, invasion, and metastasis.

-

VEGFRs (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7]

-

AXL and RET: Other receptor tyrosine kinases involved in oncogenesis and therapeutic resistance.[5][7]

By simultaneously blocking these pathways, Cabozantinib exerts a powerful anti-tumor effect, inhibiting tumor growth, angiogenesis, and metastasis.[8] The unique cyclopropane core derived from its precursors is critical for orienting the pharmacophores correctly within the kinase binding sites.

Caption: Simplified mechanism of a related multi-TKI drug.

Spectral and Analytical Characterization

Definitive analytical data for a specific batch of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid must be obtained from the supplier-provided Certificate of Analysis. However, the expected signals from key spectroscopic methods can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct regions.

-

Aromatic Region (~7.0-7.5 ppm): Two sets of signals corresponding to the protons on the fluorophenyl ring, likely appearing as complex multiplets or doublets of doublets due to H-H and H-F coupling.

-

Cyclopropyl Region (~1.2-1.8 ppm): Signals for the four methylene protons on the cyclopropane ring. These protons are diastereotopic and will likely appear as two complex multiplets.

-

Carboxylic Acid Region (>10 ppm): A broad singlet corresponding to the acidic proton of the carboxyl group. This signal may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the two cyclopropyl methylene carbons, and the four unique carbons of the fluorophenyl ring (with splitting patterns due to C-F coupling).

-

IR Spectroscopy: Key stretches would include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches (~1150-1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 180.06, corresponding to the exact mass of the molecule.

Safety, Handling, and Storage

As a laboratory chemical, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid must be handled with appropriate care. The Global Harmonized System (GHS) classifications indicate it is an irritant and harmful if swallowed.[1][9]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[1][9] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water.[10]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023, July 27). touchONCOLOGY. [Link]

-

Schematic representation of the mechanism of action of cabozantinib. ResearchGate. [Link]

-

What is the mechanism of action of Cabozantinib? Patsnap Synapse. [Link]

-

[Cabozantinib: Mechanism of action, efficacy and indications]. (2017, May 3). PubMed. [Link]

-

Mechanism of action of cabozantinib. ResearchGate. [Link]

-

Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons. [Link]

-

Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

- Synthesis method of antineoplastic drug cabozantinib.

-

1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]

-

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. PubChem. [Link]

Sources

- 1. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 4. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 7. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 773100-29-1 Cas No. | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Apollo [store.apolloscientific.co.uk]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. Recognizing the critical role that properties such as solubility, acidity, and lipophilicity play in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate, this document synthesizes available data with established analytical methodologies. Where experimental data for the title compound is not publicly available, we present robust, field-proven protocols for its determination, empowering researchers to generate high-quality, reliable data in their own laboratories. This guide is structured to provide not just data, but a deeper understanding of the scientific principles behind the measurements, ensuring that drug development professionals can make informed decisions in their quest for novel therapeutics.

Introduction: The Significance of the Fluorinated Cyclopropyl Moiety in Drug Design

The introduction of fluorine and strained ring systems, such as the cyclopropane moiety, into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. The cyclopropane ring, a rigid and strained scaffold, offers a three-dimensional diversity that can improve potency and selectivity while often enhancing metabolic stability compared to more flexible aliphatic chains.

1-(4-Fluorophenyl)cyclopropanecarboxylic acid combines these two valuable motifs. As a versatile synthetic intermediate, it provides a gateway to a wide array of more complex molecules. A thorough understanding of its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in drug discovery and development programs. This guide will delve into these properties, providing both a summary of known data and detailed methodologies for their experimental determination.

Core Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is presented in Table 1. It is important to note that much of the publicly available data for this compound is predicted through computational models. While these predictions are valuable for initial assessments, they must be corroborated by experimental data for definitive characterization.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₉FO₂ | ||

| Molecular Weight | 180.18 g/mol | ||

| CAS Number | 773100-29-1 | ||

| Appearance | White to off-white solid | Experimental | Commercial Suppliers |

| Melting Point | Not Experimentally Determined | ||

| Boiling Point | 303.5 ± 35.0 °C | Predicted | [1] |

| Density | 1.361 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 4.24 ± 0.20 | Predicted | [1] |

| LogP | 1.8 | Predicted | [2] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. Below are the expected spectroscopic characteristics for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and a general protocol for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, likely in the range of 7.0-7.5 ppm. The cyclopropyl protons will appear further upfield, typically between 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, highly dependent on the solvent and concentration, but generally found downfield (>10 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the aromatic carbons (115-165 ppm), and the cyclopropyl carbons (10-30 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretch will be present around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 179.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocols for Key Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of critical physicochemical properties. These protocols are designed to be self-validating and are based on established best practices in the pharmaceutical industry.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Solubility in organic solvents is important for formulation and synthetic chemistry.

Methodology: Equilibrium Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH as a function of the volume of titrant added.

-

Data Analysis: Determine the equivalence point from the titration curve. The pH at the half-equivalence point is the pKa.

Caption: Relationship between pH, pKa, and Ionization State.

LogP/LogD Determination

Rationale: The logarithm of the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. This property is a key determinant of membrane permeability and protein binding.

Methodology: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water (or a buffer of a specific pH for LogD) and vice versa.

-

Sample Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in one of the phases.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase.

-

Equilibration: Shake the vial for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀([concentration in octanol]/[concentration in aqueous phase]).

Stability Assessment

Rationale: Understanding the chemical stability of a compound under various conditions is essential for defining storage requirements, predicting shelf-life, and identifying potential degradation pathways.

Methodology: Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of the compound into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

Record the mass of the sample as a function of temperature. The resulting thermogram will indicate the temperatures at which degradation and mass loss occur.

-

-

Differential Scanning Calorimetry (DSC):

-

Seal a small amount of the sample in an aluminum pan.

-

Heat the sample and a reference pan at a controlled rate.

-

Measure the difference in heat flow required to maintain the sample and reference at the same temperature. The DSC thermogram can reveal melting, crystallization, and other thermal events.

-

Conclusion

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in drug discovery, and a comprehensive understanding of its physicochemical properties is paramount for its successful application. This guide has provided a summary of the available data, highlighting the reliance on predictive models and the need for further experimental characterization. The detailed protocols presented herein offer a robust framework for researchers to generate the high-quality experimental data necessary to advance their drug discovery programs. By investing in a thorough physicochemical characterization of such key intermediates, the scientific community can accelerate the development of novel and effective therapeutics.

References

-

ChemBK. (n.d.). 1-(4-fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NIH. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]

-

PubMed. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozantinib.

-

Amazon Web Services. (n.d.). Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-fluorophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic strategies. Each method is presented with an in-depth analysis of its underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes. The guide emphasizes mechanistic understanding and provides practical insights derived from established literature and field expertise. Visual aids, including reaction pathway diagrams and workflow visualizations, are included to facilitate comprehension. All claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further investigation.

Introduction: The Significance of the 1-Arylcyclopropanecarboxylic Acid Moiety

The 1-arylcyclopropanecarboxylic acid scaffold, and specifically 1-(4-fluorophenyl)cyclopropanecarboxylic acid, is a privileged structural motif in modern chemistry. The rigid, three-dimensional nature of the cyclopropane ring, combined with the electronic properties of the fluorinated phenyl group, imparts unique conformational constraints and metabolic stability to molecules containing this fragment. This has led to its incorporation into a variety of biologically active compounds and advanced materials.

This guide will explore several robust synthetic routes to 1-(4-fluorophenyl)cyclopropanecarboxylic acid, each with its own set of advantages and challenges. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the need for stereochemical control.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid can be broadly categorized into two main approaches:

-

Modification of a Pre-existing Cyclopropane Ring: This strategy involves the functionalization of a commercially available or readily accessible cyclopropane-containing starting material.

-

Construction of the Cyclopropane Ring: This approach entails the formation of the three-membered ring as a key step in the synthetic sequence, typically through a cyclopropanation reaction.

The following sections will delve into the specifics of each strategy, providing detailed protocols and mechanistic discussions.

Pathway I: From 1,1-Cyclopropanedicarboxylic Acid

This pathway represents a direct and often high-yielding approach, leveraging the commercial availability of 1,1-cyclopropanedicarboxylic acid. The core of this strategy is the mono-functionalization of the dicarboxylic acid, followed by a coupling reaction with 4-fluoroaniline.

Mechanistic Rationale

The initial step involves the activation of one of the carboxylic acid groups, typically by conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂). This is a classic transformation where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating nucleophilic attack. The subsequent addition of 4-fluoroaniline results in the formation of an amide bond, yielding an intermediate which, upon hydrolysis, can afford the desired product or a closely related derivative.

Experimental Protocol: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

This protocol describes the synthesis of a key intermediate that can be further processed to yield the target compound.

-

Activation of 1,1-Cyclopropanedicarboxylic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 1,1-cyclopropanedicarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.0-1.2 eq) to the suspension. A base, such as triethylamine (1.0-1.2 eq), may be added to neutralize the HCl generated during the reaction.[1]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours until the evolution of gas ceases.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in the same anhydrous solvent.

-

Cool the activated carboxylic acid mixture back to 0 °C and slowly add the 4-fluoroaniline solution.

-

Let the reaction proceed at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[1]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Process Flow Diagram

Caption: Pathway I: Synthesis via Amide Coupling.

Pathway II: Cyclopropanation of 4-Fluorostyrene Derivatives

This approach builds the cyclopropane ring from an alkene precursor, offering versatility in the introduction of substituents. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation.[2]

The Simmons-Smith Reaction: A Cornerstone of Cyclopropanation

The Simmons-Smith reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[2][3] A key advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the double bond from the same face. The zinc atom coordinates to any proximal Lewis basic groups in the substrate, directing the cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the cyclopropanation of a 4-fluorostyrene derivative.

-

Preparation of the Zinc-Copper Couple:

-

Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum.

-

Treat the activated zinc with a solution of copper(II) acetate or copper(I) chloride in acetic acid to form the zinc-copper couple.

-

-

Cyclopropanation Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere, add the zinc-copper couple and a suitable solvent such as diethyl ether.

-

Add a solution of the 4-fluorostyrene derivative (1.0 eq) in the same solvent.

-

Slowly add diiodomethane (1.5-2.0 eq) to the stirred suspension. The reaction is often initiated by gentle heating.

-

Stir the reaction at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove the excess zinc-copper couple.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting cyclopropane derivative can be purified by distillation or column chromatography.

-

Furukawa Modification

A significant improvement to the classical Simmons-Smith reaction is the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple, known as the Furukawa modification.[4] This often leads to higher yields and better reproducibility.

Process Flow Diagram

Caption: Pathway II: Simmons-Smith Cyclopropanation.

Pathway III: The Kulinkovich Reaction for Cyclopropanol Synthesis

The Kulinkovich reaction provides an elegant route to 1-substituted cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6][7] The resulting cyclopropanol can then be oxidized to the target carboxylic acid.

Mechanistic Overview

The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of the titanium catalyst with two equivalents of the Grignard reagent.[8] This titanacyclopropane then reacts with the ester, acting as a 1,2-dicarbanion equivalent, to form the cyclopropanol product after work-up.[5][9]

Experimental Protocol: Kulinkovich Reaction and Subsequent Oxidation

-

Kulinkovich Cyclopropanation:

-

To a solution of an ester of 4-fluorobenzoic acid (e.g., methyl 4-fluorobenzoate) (1.0 eq) in an anhydrous solvent such as THF or diethyl ether, add titanium(IV) isopropoxide (0.1-1.0 eq).

-

Cool the mixture to the appropriate temperature (e.g., -78 °C or room temperature, depending on the specific protocol).

-

Slowly add a solution of a Grignard reagent such as ethylmagnesium bromide (2.0-3.0 eq) in the same solvent.

-

Stir the reaction for several hours at the chosen temperature.

-

Quench the reaction with water or an aqueous acid solution.

-

Extract the product with an organic solvent, dry the organic layer, and purify the resulting 1-(4-fluorophenyl)cyclopropanol.

-

-

Oxidation to the Carboxylic Acid:

-

Dissolve the 1-(4-fluorophenyl)cyclopropanol in a suitable solvent (e.g., acetone, dichloromethane).

-

Add an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄/acetone) or a milder reagent like pyridinium chlorochromate (PCC).

-

Stir the reaction at room temperature until the alcohol is consumed.

-

Work up the reaction mixture to isolate the 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

-

Process Flow Diagram

Caption: Pathway III: Kulinkovich Reaction and Oxidation.

Pathway IV: From 4-Fluorophenylacetonitrile

This classical approach involves the intramolecular cyclization of a γ-halo nitrile derivative.[10][11] The nitrile group in the resulting cyclopropyl nitrile can then be hydrolyzed to the carboxylic acid.

Mechanistic Considerations

The key step is the deprotonation of the α-carbon to the nitrile and phenyl groups, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. A strong base is required to effect this transformation. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation, typically carried out under acidic or basic conditions.

Experimental Protocol: Cyclization and Hydrolysis

-

Synthesis of the γ-Halo Nitrile Precursor:

-

Alkylate 4-fluorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) in the presence of a strong base such as sodium amide or sodium hydride in a suitable solvent like liquid ammonia or THF.

-

-

Intramolecular Cyclization:

-

Hydrolysis of the Nitrile:

-

Hydrolyze the 1-(4-fluorophenyl)cyclopropanecarbonitrile by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic work-up to afford the desired carboxylic acid.[15]

-

Data Summary

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| I | 1,1-Cyclopropanedicarboxylic acid, 4-fluoroaniline | Activated diacid, Amide intermediate | Direct, often high-yielding | Relies on the availability of the dicarboxylic acid |

| II | 4-Fluorostyrene derivative, Diiodomethane, Zinc-Copper couple (or Et₂Zn) | Organozinc carbenoid | Stereospecific, good functional group tolerance | Can be expensive, requires handling of organometallic reagents |

| III | 4-Fluorobenzoic acid ester, Grignard reagent, Titanium catalyst | Titanacyclopropane, 1-(4-Fluorophenyl)cyclopropanol | Elegant, convergent | Requires an additional oxidation step, sensitive to moisture |

| IV | 4-Fluorophenylacetonitrile, 1,2-Dihaloethane | γ-Halo nitrile, 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Utilizes readily available starting materials | Can involve harsh reaction conditions, potential for side reactions |

Conclusion

The synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid can be accomplished through several effective pathways. The choice of the optimal route will depend on a careful consideration of factors such as cost, scale, and the specific requirements of the target application. The methods outlined in this guide provide a solid foundation for researchers and practitioners in the field to select and implement a synthetic strategy that best suits their needs. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to enhance the efficiency and sustainability of these important transformations.

References

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Kulinkovich reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Retrieved from [Link]

-

YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]

-

PubMed. (2012, April 21). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Retrieved from [Link]

-

MDPI. (n.d.). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropanation of styrene with aryldiazoacetates. Retrieved from [Link]

-

CORE. (2014, January 1). Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. Retrieved from [Link]

-

ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropanation reaction of styrene and diazo compounds catalyzed by DNA-based hybrid catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). [2+1]-Type Cyclopropanation Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Wikipedia. (2023, November 11). Simmons–Smith reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

-

Wikipedia. (2023, March 18). Cyclopropane carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

National Institutes of Health. (2023, July 26). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

PubMed. (2023, July 26). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

YouTube. (2021, March 15). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. Retrieved from [Link]

Sources

- 1. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scbt.com [scbt.com]

- 13. manchesterorganics.com [manchesterorganics.com]

- 14. Cyclopropanecarbonitrile, 1-(4-fluorophenyl)-,(CAS# 97009-67-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 15. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Retrosynthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis and practical synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry. The document explores multiple synthetic strategies, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the advantages and disadvantages of each approach. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and implement efficient and scalable syntheses of this important molecule.

Introduction: The Significance of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

The 1-(4-fluorophenyl)cyclopropanecarboxylic acid scaffold is a privileged motif in modern drug discovery. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring, combined with the electronic properties of the 4-fluorophenyl group, make it a valuable component in the design of novel therapeutic agents. Notably, it is a key intermediate in the synthesis of Cabozantinib, a potent inhibitor of tyrosine kinases that has been approved for the treatment of certain types of cancer.[1][2] A thorough understanding of its synthesis is therefore of considerable interest to the pharmaceutical industry.

This guide will dissect the molecule from a retrosynthetic perspective, revealing several logical bond disconnections that lead to viable and distinct synthetic routes. Each strategy will be evaluated based on its efficiency, scalability, and overall practicality in a laboratory and industrial setting.

Retrosynthetic Strategies

A retrosynthetic analysis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid reveals several plausible disconnection points, leading to a variety of synthetic approaches. The primary strategies discussed in this guide are:

-

Strategy 1: Amide Formation and Hydrolysis , starting from 1,1-cyclopropanedicarboxylic acid.

-

Strategy 2: The Kulinkovich Reaction , proceeding through a cyclopropanol intermediate.

-

Strategy 3: Simmons-Smith Cyclopropanation , involving the formation of the cyclopropane ring on an alkene precursor.

-

Strategy 4: Nitrile Hydrolysis , commencing with the corresponding cyclopropyl nitrile.

The following sections will provide a detailed examination of each of these strategies.

Strategy 1: Amide Formation and Subsequent Hydrolysis

This approach is one of the most direct and has been successfully implemented on an industrial scale. It relies on the commercially available and relatively inexpensive starting material, 1,1-cyclopropanedicarboxylic acid.

Retrosynthetic Pathway

Caption: Retrosynthesis via the Kulinkovich Reaction.

Mechanistic Considerations

The Kulinkovich reaction involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. [3]The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form a cyclopropanol. The oxidation of the resulting tertiary cyclopropanol to the carboxylic acid can be challenging and may require specific oxidizing agents to avoid ring-opening or other side reactions.

Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanol via Kulinkovich Reaction [4]

-

To a solution of methyl 4-fluorobenzoate (1.0 equiv) in an anhydrous solvent such as THF, is added Ti(OiPr)4 (1.2 equiv).

-

The solution is cooled to -78 °C, and a solution of a Grignard reagent such as ethylmagnesium bromide (3.0 equiv) in THF is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield 1-(4-fluorophenyl)cyclopropanol.

Step 2: Oxidation of 1-(4-Fluorophenyl)cyclopropanol to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

A common method for the oxidation of tertiary cyclopropanols to the corresponding carboxylic acids is the use of a strong oxidizing agent such as ruthenium tetroxide (RuO4), which can be generated in situ from RuCl3 and an oxidant like NaIO4.

-

1-(4-Fluorophenyl)cyclopropanol is dissolved in a suitable solvent mixture, such as CCl4/CH3CN/H2O.

-

A catalytic amount of RuCl3·xH2O is added, followed by the portion-wise addition of NaIO4.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with isopropanol, and the mixture is filtered.

-

The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude carboxylic acid.

-

The product can be purified by recrystallization or chromatography.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Convergent synthesis. | Oxidation of the cyclopropanol can be low-yielding. |

| Mild reaction conditions for the cyclopropanation. | Use of stoichiometric titanium and Grignard reagents. |

| Tolerates a variety of functional groups. | Potential for side reactions during oxidation. |

Strategy 3: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes. [5][6]This strategy would involve the cyclopropanation of a 4-fluorostyrene derivative.

Retrosynthetic Pathway

Caption: Retrosynthesis via Simmons-Smith Cyclopropanation.

Mechanistic Considerations

The Simmons-Smith reaction typically utilizes a carbenoid species, generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification). [6][7]The reaction is stereospecific, with the cyclopropane ring being delivered to the less hindered face of the alkene. The choice of the alkene precursor is critical. Starting with an α,β-unsaturated ester like ethyl 2-(4-fluorophenyl)acrylate would allow for the direct installation of the carboxylic acid precursor. Subsequent reduction and oxidation would lead to the final product.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

-

To a solution of ethyl 2-(4-fluorophenyl)acrylate in an anhydrous solvent, is added a solution of the Simmons-Smith reagent (e.g., Et2Zn and CH2I2).

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

-

The reaction is quenched, and the product is worked up and purified.

Step 2: Reduction to 1-(4-Fluorophenyl)cyclopropanemethanol

-

The ester is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

Step 3: Oxidation to 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

-

The primary alcohol is oxidized to the carboxylic acid using a strong oxidizing agent such as Jones reagent (CrO3 in aqueous sulfuric acid) or a two-step procedure involving a milder oxidation to the aldehyde (e.g., with PCC or Swern oxidation) followed by oxidation to the carboxylic acid (e.g., with NaClO2).

Advantages and Disadvantages

| Advantages | Disadvantages |

| Reliable and well-understood cyclopropanation. | Multi-step synthesis. |

| Stereospecific. | Use of hazardous reagents (diiodomethane, strong oxidants). |

| Wide functional group tolerance in some variations. | Potential for low yields in the oxidation steps. |

Strategy 4: Nitrile Hydrolysis

This approach begins with the readily accessible 1-(4-fluorophenyl)cyclopropanecarbonitrile. The hydrolysis of the nitrile group provides a direct route to the target carboxylic acid.

Retrosynthetic Pathway

Caption: Retrosynthesis via Nitrile Hydrolysis.

Mechanistic Considerations

The synthesis of the starting nitrile can be achieved by the reaction of (4-fluorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation that can be performed under either acidic or basic conditions. [8][9]

Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

-

To a solution of (4-fluorophenyl)acetonitrile in a suitable solvent, a strong base (e.g., NaH or LDA) is added at low temperature.

-

1,2-Dibromoethane is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched, and the product is extracted and purified.

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile [10]

-

The nitrile is heated under reflux with a strong aqueous acid (e.g., H2SO4) or base (e.g., NaOH).

-

After the reaction is complete, the mixture is cooled.

-

If basic hydrolysis was used, the solution is acidified to precipitate the carboxylic acid.

-

The product is isolated by filtration, washed, and dried.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Direct conversion of the nitrile to the acid. | The synthesis of the nitrile may be challenging. |

| Well-established hydrolysis reaction. | Hydrolysis often requires harsh conditions and long reaction times. |

| Potential for side reactions during nitrile synthesis. |

Comparative Analysis and Conclusion

| Strategy | Key Features | Suitability |

| Amide Formation and Hydrolysis | High-yielding, scalable, uses readily available starting materials. | Excellent for large-scale synthesis. |

| Kulinkovich Reaction | Elegant cyclopropanation, but oxidation can be problematic. | Good for discovery chemistry where material is not limiting. |

| Simmons-Smith Cyclopropanation | Reliable cyclopropanation, but a multi-step process. | Useful for accessing diverse analogs. |

| Nitrile Hydrolysis | Direct, but nitrile synthesis and hydrolysis can be challenging. | A viable alternative if the nitrile is readily available. |

References

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

-

Wikipedia. Kulinkovich reaction. Available at: [Link]

-

Wikipedia. Simmons–Smith reaction. Available at: [Link]

-

chemeurope.com. Kulinkovich reaction. Available at: [Link]

- Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

-

PubMed. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]

-

Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]

-

MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]

-

NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available at: [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. Available at: [Link]

-

SynArchive. Kulinkovich Reaction. Available at: [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

-

Chemical Communications (RSC Publishing). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Available at: [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. Available at: [Link]

-

PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Available at: [Link]

-

Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available at: [Link]

-

PubMed. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Available at: [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

- Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.

-

SpectraBase. 2-(4'-Fluorophenyl)cyclopropane-carboxylic acid. Available at: [Link]

-

PubChem. 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Available at: [Link]

-

ResearchGate. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Available at: [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]

- 7. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structural Characterization of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a molecule of interest in medicinal chemistry and drug discovery, serving as a key structural motif in the development of novel therapeutic agents. Its unique combination of a rigid cyclopropane ring and an electronically modified phenyl group imparts specific conformational constraints and physicochemical properties. A thorough understanding of its three-dimensional structure and spectroscopic signature is paramount for its effective utilization in rational drug design and development. This guide provides a comprehensive overview of the methodologies employed for the structural characterization of this compound, integrating theoretical principles with practical considerations. While specific experimental data for this exact molecule is not widely available in the public domain, this paper will present the expected analytical outcomes based on established spectroscopic principles and data from analogous structures.

Introduction: The Significance of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune lipophilicity. The 1-(4-Fluorophenyl)cyclopropanecarboxylic acid moiety, in particular, combines the conformational rigidity of the cyclopropane with the electronic effects of a fluorine-substituted phenyl ring. The fluorine atom can modulate pKa, improve binding interactions through hydrogen bonding or dipolar interactions, and block metabolic oxidation.

A precise and unambiguous structural characterization is the cornerstone of any research and development program involving this molecule. It ensures the correct compound has been synthesized, establishes its purity, and provides the foundational data for computational modeling and structure-activity relationship (SAR) studies. This guide will delve into the primary analytical techniques for achieving this: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular and Physicochemical Properties

A summary of the key identifiers and computed properties for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is presented below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | PubChem[1] |

| Molecular Weight | 180.17 g/mol | PubChem[1] |

| CAS Number | 773100-29-1 | PubChem[1] |

| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | PubChem[1] |

| Monoisotopic Mass | 180.05865769 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F) and their connectivity.

Theoretical Basis and Experimental Rationale

¹H NMR spectroscopy will be instrumental in identifying the protons on the aromatic ring and the cyclopropane moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) will confirm their relative positions. ¹³C NMR spectroscopy complements this by providing the number of unique carbon environments and their electronic nature. Given the presence of a fluorine atom, ¹⁹F NMR would provide a single peak, and its coupling to nearby protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) would further corroborate the structure.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in a deuterated solvent like CDCl₃ would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10-12 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.[2] |

| ~7.3-7.5 | Doublet of doublets or Multiplet | 2H | Ar-H (ortho to F) | Aromatic protons ortho to the fluorine atom will be influenced by both the fluorine and the cyclopropylcarboxylic acid group. |

| ~7.0-7.2 | Doublet of doublets or Multiplet | 2H | Ar-H (meta to F) | Aromatic protons meta to the fluorine atom will show coupling to the adjacent aromatic protons and a smaller coupling to the fluorine. |

| ~1.6-1.8 | Multiplet | 2H | Cyclopropyl-CH₂ | The diastereotopic methylene protons of the cyclopropane ring adjacent to the quaternary carbon will likely appear as a complex multiplet. |

| ~1.2-1.4 | Multiplet | 2H | Cyclopropyl-CH₂ | The other diastereotopic methylene protons of the cyclopropane ring will also present as a complex multiplet, coupled to the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~160-165 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to cyclopropyl) | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |

| ~138-142 (d) | Ar-C (ipso to cyclopropyl) | The quaternary aromatic carbon attached to the cyclopropane ring. |

| ~128-132 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) | Aromatic methine carbons ortho to the fluorine will exhibit a smaller coupling constant. |

| ~115-120 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) | Aromatic methine carbons meta to the fluorine will show a characteristic two-bond coupling. |

| ~30-35 | Quaternary Cyclopropyl-C | The quaternary carbon of the cyclopropane ring. |

| ~15-20 | Cyclopropyl-CH₂ | The two equivalent methylene carbons of the cyclopropane ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): To unambiguously assign all signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Theoretical Basis and Experimental Rationale

For a molecule like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, electrospray ionization (ESI) is a suitable soft ionization technique that would likely generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass, which can be used to confirm the elemental formula (C₁₀H₉FO₂). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural information.

Predicted Mass Spectral Data

| Ion | Predicted m/z (Monoisotopic) | Technique |

| [M+H]⁺ | 181.0659 | ESI-MS (Positive Ion Mode) |

| [M+Na]⁺ | 203.0479 | ESI-MS (Positive Ion Mode) |

| [M-H]⁻ | 179.0514 | ESI-MS (Negative Ion Mode) |

Expected Fragmentation Pattern:

Under collision-induced dissociation (CID) in an MS/MS experiment, the parent ion would be expected to fragment through characteristic pathways. For the [M+H]⁺ ion, a likely initial fragmentation would be the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO). Fragmentation of the cyclopropane ring and the aromatic ring could also occur.

Sources

Spectroscopic Analysis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Introduction

1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1) is a valuable synthetic building block in medicinal chemistry and materials science. Its rigid cyclopropane core and functionalized aromatic ring make it an attractive scaffold for designing novel compounds with specific three-dimensional conformations. Accurate structural confirmation of such intermediates is paramount in any research and development pipeline, ensuring the integrity of subsequent synthetic steps and the identity of the final products.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. It is noteworthy that while this compound is commercially available, detailed experimental spectral data is not widely published in public databases. For instance, major suppliers explicitly state that analytical data is not collected for this product, placing the onus of verification on the researcher.

Therefore, this guide adopts a predictive and interpretive approach, grounded in fundamental principles of spectroscopy and data from structurally related compounds. We will detail the expected spectral features, explain the underlying chemical principles, and provide a robust framework for researchers to confirm the identity and purity of their material.

Molecular Structure and Analytical Workflow

The structural characterization of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid relies on a synergistic application of NMR and MS techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns under energetic conditions.

The logical workflow for this analysis is outlined below.

Caption: Workflow for the predictive spectroscopic analysis of the target compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The analysis is based on established substituent chemical shift effects and spin-spin coupling principles.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (for good signal-to-noise)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | H -OOC | The acidic proton is typically broad and downfield. Its position is highly dependent on concentration and solvent. |

| ~7.40 - 7.50 | Doublet of Doublets (dd) | 2H | Ar-H (ortho to -C) | These protons are deshielded by the adjacent cyclopropyl group and coupled to both the adjacent aromatic protons and the distant fluorine atom. |

| ~7.00 - 7.10 | Triplet (t) | 2H | Ar-H (ortho to -F) | These protons are shielded by the electron-donating effect of fluorine and appear as a pseudo-triplet due to coupling with both adjacent protons and the fluorine atom (AA'BB' system coupled to ¹⁹F). |

| ~1.70 - 1.80 | Multiplet | 2H | Cyclopropyl-H | These two protons on the cyclopropane ring are diastereotopic and not chemically equivalent. They are expected to be multiplets due to geminal and cis/trans coupling to the other cyclopropyl protons. |

| ~1.30 - 1.40 | Multiplet | 2H | Cyclopropyl-H | The other two diastereotopic protons on the cyclopropane ring. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about C-F coupling. The strained nature of the cyclopropane ring results in characteristically shielded (upfield) chemical shifts for its carbons.[1]

Experimental Protocol (Typical):

-

Sample Preparation: As per ¹H NMR protocol.

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, ²JCF etc.) | Assignment | Rationale |

| ~178-180 | - | C =O | Typical chemical shift for a carboxylic acid carbon. |

| ~162 | ~245 Hz (¹JCF) | Ar-C -F (ipso) | The carbon directly attached to fluorine shows a large one-bond coupling constant and is significantly deshielded. |

| ~138 | ~3 Hz (⁴JCF) | Ar-C -C(CH₂)₂ (ipso) | The quaternary carbon attached to the cyclopropyl group. A small four-bond coupling to fluorine is expected. |

| ~130 | ~8 Hz (²JCF) | Ar-C H (ortho to -C) | These carbons are two bonds away from fluorine, resulting in a moderate coupling constant. |

| ~115 | ~21 Hz (³JCF) | Ar-C H (ortho to -F) | These carbons are three bonds away from fluorine. The coupling constant is typically larger than for ²JCF. |

| ~28-30 | - | C -(Ar)(COOH) | The quaternary carbon of the cyclopropane ring, deshielded by two electron-withdrawing groups. |

| ~18-20 | - | C H₂ | The two equivalent methylene carbons of the cyclopropane ring. Their high shielding is characteristic of the strained ring system.[1][2] |

Mass Spectrometry: Predicted Data and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.

Experimental Protocol (Typical):

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mode: Positive ion detection.

-

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid in EI-MS.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment | Rationale |

| 180 | [C₁₀H₉FO₂]⁺˙ | Molecular Ion (M⁺˙) . The parent ion corresponding to the exact molecular weight of the compound.[3] |

| 163 | [C₁₀H₈FO]⁺ | [M - OH]⁺ . Loss of a hydroxyl radical is a common fragmentation for carboxylic acids. |

| 135 | [C₉H₈F]⁺ | [M - COOH]⁺ . Alpha-cleavage resulting in the loss of the entire carboxyl group as a radical. This is often a very prominent peak. |

| 109 | [C₇H₄F]⁺ | [C₆H₄F-C]⁺ . Loss of ethene from the m/z 135 fragment, leading to a stable fluorophenyl or fluorotropylium cation. |

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. The expected ¹H NMR spectrum is characterized by a complex set of signals for the diastereotopic cyclopropyl protons and a distinct AA'BB'X pattern for the aromatic protons due to ¹⁹F coupling. The ¹³C NMR spectrum is notable for the highly shielded cyclopropyl carbons and the characteristic C-F coupling constants in the aromatic region. Finally, the mass spectrum should confirm the molecular weight of 180.18 g/mol and show predictable losses of the carboxylic acid functional group. Researchers can confidently use this detailed analysis as a benchmark against their experimentally acquired data to verify the structure and purity of this important synthetic intermediate.

References

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available from: [Link].

Sources

- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 3. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]